molecular formula C12H11NO3 B11885299 Methyl 1-acetyl-1H-indole-2-carboxylate

Methyl 1-acetyl-1H-indole-2-carboxylate

Cat. No.: B11885299
M. Wt: 217.22 g/mol
InChI Key: OUQLROHMUUNMLK-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-acetyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of indole derivatives with acylating agents. For instance, the reaction of indole with acetic anhydride in the presence of a base such as pyridine can yield the acetylated product . Another method involves the use of methylation reactions, where methyl iodide is used to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 1-acetyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-acetyl-1H-indole-2-carboxylate is unique due to its specific acetyl and methyl ester groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 1-acetylindole-2-carboxylate

InChI

InChI=1S/C12H11NO3/c1-8(14)13-10-6-4-3-5-9(10)7-11(13)12(15)16-2/h3-7H,1-2H3

InChI Key

OUQLROHMUUNMLK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=C1C(=O)OC

Origin of Product

United States

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